1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione
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Overview
Description
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a phenyl group, a trifluoroethoxy group, and an azetidine ring
Mechanism of Action
Target of Action
Similar compounds with a 2,5-bis (2,2,2-trifluoroethoxy) phenyl moiety have been studied as inhibitors of aurka and vegfr-2 . These proteins play crucial roles in cell division and angiogenesis, respectively .
Mode of Action
It’s suggested that the compound may interact with its targets through hydrogen bonding . The bridging -NH group of similar compounds forms a hydrogen bond with Glu 260 of the target proteins .
Biochemical Pathways
Inhibition of aurka and vegfr-2 can disrupt cell division and angiogenesis, respectively . This could potentially lead to the inhibition of tumor growth and metastasis.
Pharmacokinetics
Most of the newly developed compounds with similar structures obey lipinski’s rule of five , which suggests good bioavailability.
Result of Action
Similar compounds have shown efficacy against glioblastoma cells . They were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol .
Action Environment
Storage in an inert atmosphere at 2-8°c is recommended for similar compounds , suggesting that temperature and oxygen levels may affect stability.
Preparation Methods
The synthesis of 1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the azetidine intermediate with a trifluoroethoxy reagent, often under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group, depending on the reagents and conditions used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, which can be further analyzed or utilized in other reactions.
Common reagents used in these reactions include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and sodium hydroxide (hydrolysis). The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential as a bioactive molecule, including its effects on cellular pathways and enzyme activities.
Industrial Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, contributing to the development of new chemical processes and products.
Comparison with Similar Compounds
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione can be compared with similar compounds, such as:
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,4-dione: Differing by the position of the carbonyl group, this compound may exhibit different reactivity and biological activity.
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-diol: The presence of hydroxyl groups instead of carbonyl groups can significantly alter its chemical properties and applications.
1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-diamine: The substitution of amine groups introduces new possibilities for chemical reactions and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)11-23-13-9-20(10-13)15(22)8-4-7-14(21)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPNOKGVDCYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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